7-(Trifluoromethyl)-1H-indazole
Overview
Description
7-(Trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Supramolecular Interactions
7-(Trifluoromethyl)-1H-indazole has been studied for its unique structural properties. Teichert et al. (2007) explored the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, through X-ray crystallography and magnetic resonance spectroscopy. This compound is a 1H-tautomer and forms chiral catemers in the crystal, displaying helices with a three-fold screw axis. These findings are significant in understanding the supramolecular interactions and structural behavior of fluorinated indazoles (Teichert et al., 2007).
2. Synthesis of Indazole Scaffolds
This compound is a key building block in the synthesis of novel indazole scaffolds. Cottyn et al. (2007) reported the synthesis of diverse indazole scaffolds, including 7-OTf-1H-indazole and 7-iodo-1H-indazole, using this compound. These compounds are potent in divergent syntheses of indazoles via palladium cross-coupling reactions, highlighting their importance in synthetic chemistry (Cottyn et al., 2007).
3. Photoluminescence and Quantum Efficiency
In the field of photoluminescence, Bhat and Iftikhar (2019) synthesized high quantum efficiency mononuclear complexes involving this compound. These complexes show significant potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent technologies (Bhat & Iftikhar, 2019).
4. Antimicrobial Applications
Panda et al. (2022) examined the impact of the indazole scaffold, including derivatives of this compound, as antibacterial and antifungal agents. Their research highlights the potential of these compounds in addressing microbial resistance, offering new avenues in the development of antimicrobial agents (Panda et al., 2022).
5. Applications in Organic Synthesis
The trifluoromethyl group in this compound plays a crucial role in organic synthesis. Murugan et al. (2019) developed a metal-free trifluoromethylation method for indazoles, demonstrating the compound's utility in creating biologically active compounds and useful building blocks in organic chemistry (Murugan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885694-00-8 | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?
A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.
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